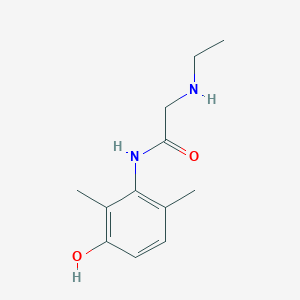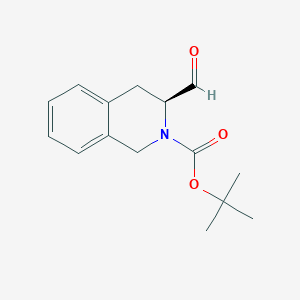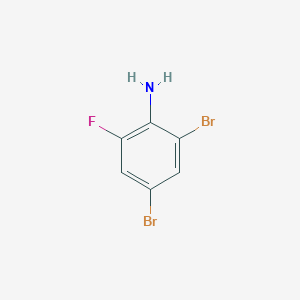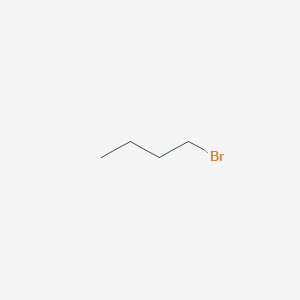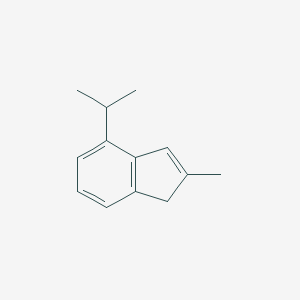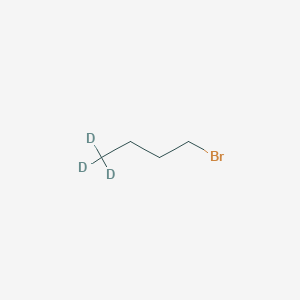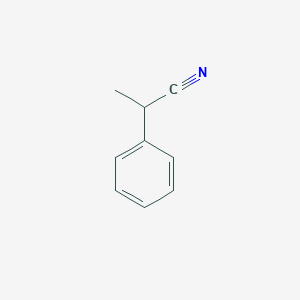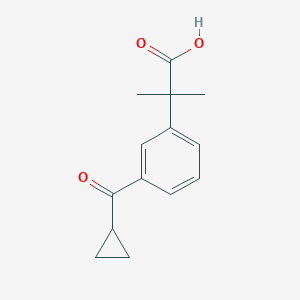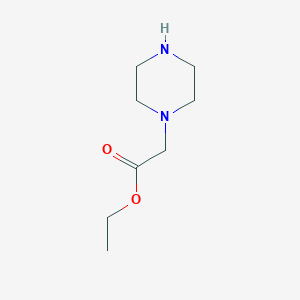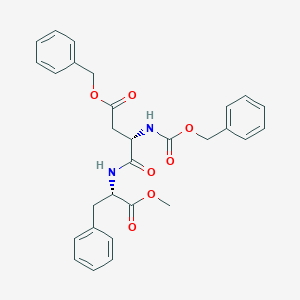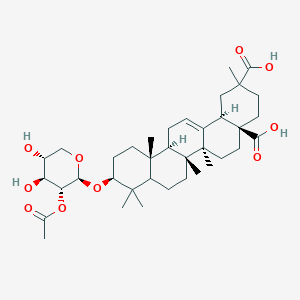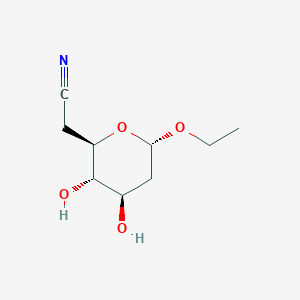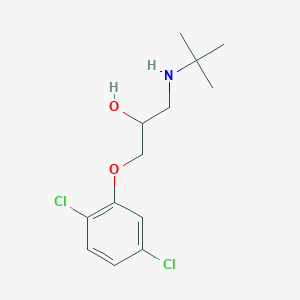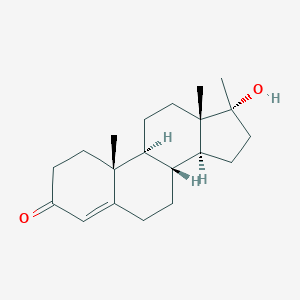
17-表甲基睾酮
描述
17-Epimethyltestosterone is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a methyl group at the 17th carbon position, which distinguishes it from its parent compound. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.
科学研究应用
17-Epimethyltestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is employed in research on androgen receptor interactions and the effects of anabolic steroids on cellular processes.
Medicine: 17-Epimethyltestosterone is investigated for its potential therapeutic uses, including hormone replacement therapy and treatment of muscle-wasting conditions.
作用机制
Target of Action
17-Epimethyltestosterone, a derivative of the anabolic androgenic steroid 17α-methyltestosterone, primarily targets androgen receptors . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass and strength.
Mode of Action
17-Epimethyltestosterone binds to androgen receptors, triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the promotion of muscle growth and the development of male secondary sexual characteristics .
Biochemical Pathways
The metabolism of 17-Epimethyltestosterone involves several biochemical pathways. The main metabolic pathways include 17-oxidation, A-ring reduction, and 3-reduction . These pathways generate various metabolites, some of which have been detected in human urine .
Pharmacokinetics
The pharmacokinetics of 17-Epimethyltestosterone, like other anabolic steroids, involves absorption, distribution, metabolism, and excretion (ADME) Anabolic steroids are typically well-absorbed and widely distributed in the body. They undergo extensive metabolism in the liver, and the metabolites are excreted in urine .
Result of Action
The binding of 17-Epimethyltestosterone to androgen receptors leads to muscle growth and the development of male secondary sexual characteristics . Misuse can lead to adverse effects, including hormonal imbalances and health risks .
Action Environment
The action, efficacy, and stability of 17-Epimethyltestosterone can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances in the body, and external factors such as temperature and pH . .
生化分析
Biochemical Properties
17-Epimethyltestosterone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The metabolites of 17-Epimethyltestosterone have a fully reduced steroid A-ring with either an 17,17-dimethyl-18-nor-13 structure or they have been further oxidized at position 16 of the steroid backbone .
Cellular Effects
It is known that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 17-Epimethyltestosterone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of 17-Epimethyltestosterone over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are currently being researched .
Dosage Effects in Animal Models
The effects of 17-Epimethyltestosterone vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
17-Epimethyltestosterone is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 17-Epimethyltestosterone and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Epimethyltestosterone typically involves the chemical modification of natural steroids such as diosgenin. The process begins with the conversion of diosgenin to 3β-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to introduce the methyl group at the 17th position, resulting in the formation of 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to obtain 17-Epimethyltestosterone .
Industrial Production Methods: Industrial production of 17-Epimethyltestosterone follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: 17-Epimethyltestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 17-keto compounds.
Reduction: Reduction reactions can convert 17-Epimethyltestosterone to its corresponding alcohols.
Substitution: The methyl group at the 17th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
相似化合物的比较
17-Methyltestosterone: Similar in structure but with different pharmacokinetic properties.
Metandienone: Another anabolic steroid with a 17α-methyl group, known for its potent anabolic effects.
Boldenone: A synthetic steroid with structural similarities but distinct anabolic and androgenic profiles.
Uniqueness: 17-Epimethyltestosterone is unique due to its specific methylation at the 17th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred compound for research and therapeutic applications where a balance between anabolic and androgenic activity is desired .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-MPRNQXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427652 | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2607-14-9 | |
| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Epimethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-EPIMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17-Epimethyltestosterone in the context of methandienone use?
A: 17-Epimethyltestosterone serves as a crucial biomarker for detecting methandienone misuse. [] The research paper "The use of 17-epimethyltestosterone radioimmunoassay in following excretion of methandienone metabolites in urine" [] focuses on developing and validating a radioimmunoassay (RIA) method to detect 17-Epimethyltestosterone in urine. This method allows researchers and clinicians to monitor the excretion of methandienone metabolites, providing evidence of its use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
